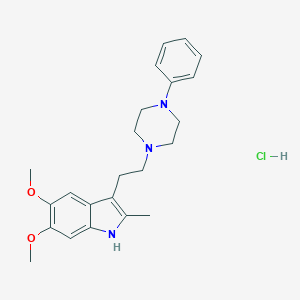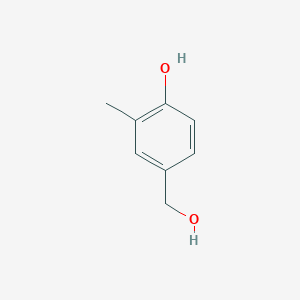
1-Chloro-3-(dodecyloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(dodecyloxy)propan-2-ol, also known as CDOP, is a synthetic compound that has gained significant attention in scientific research. It is a chlorinated alcohol derivative of dodecyl glycidyl ether and has been studied for its potential applications in various fields, including biology, chemistry, and medicine.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol is believed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues by binding to specific cell surface receptors.
Biochemical and Physiological Effects:
1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis, which leads to the death of the cancer cells. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol inhibits the growth of the fungi by disrupting the cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues, leading to increased efficacy and reduced side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3-(dodecyloxy)propan-2-ol has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 1-Chloro-3-(dodecyloxy)propan-2-ol also has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures. Additionally, 1-Chloro-3-(dodecyloxy)propan-2-ol may not be suitable for some applications due to its chemical properties.
Orientations Futures
There are several future directions for research involving 1-Chloro-3-(dodecyloxy)propan-2-ol. One potential direction is the development of new drug delivery systems using 1-Chloro-3-(dodecyloxy)propan-2-ol. Another direction is the synthesis of new 1-Chloro-3-(dodecyloxy)propan-2-ol derivatives with improved properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol and its potential applications in various fields of scientific research.
Méthodes De Synthèse
1-Chloro-3-(dodecyloxy)propan-2-ol can be synthesized by reacting dodecyl glycidyl ether with hydrochloric acid in the presence of a catalyst. The reaction results in the formation of 1-Chloro-3-(dodecyloxy)propan-2-ol, which can be purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Chloro-3-(dodecyloxy)propan-2-ol is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential applications in various fields of scientific research. In biology, 1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-Chloro-3-(dodecyloxy)propan-2-ol has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungal species. In chemistry, 1-Chloro-3-(dodecyloxy)propan-2-ol has been used as a reagent in the synthesis of various compounds, including glycidyl ethers and epoxides. In medicine, 1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
Propriétés
Numéro CAS |
17677-15-5 |
|---|---|
Nom du produit |
1-Chloro-3-(dodecyloxy)propan-2-ol |
Formule moléculaire |
C15H31ClO2 |
Poids moléculaire |
278.86 g/mol |
Nom IUPAC |
1-chloro-3-dodecoxypropan-2-ol |
InChI |
InChI=1S/C15H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15,17H,2-14H2,1H3 |
Clé InChI |
BYAAUZDTUKVBDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(CCl)O |
SMILES canonique |
CCCCCCCCCCCCOCC(CCl)O |
Autres numéros CAS |
17677-15-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
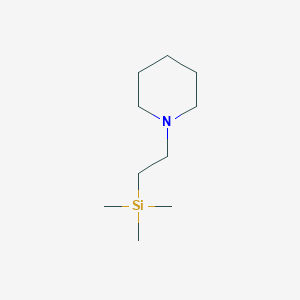
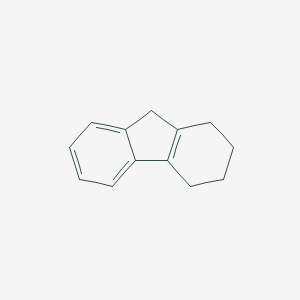
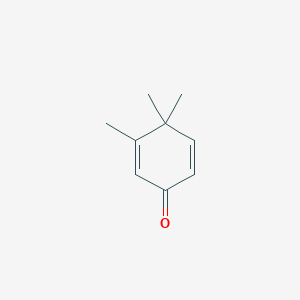
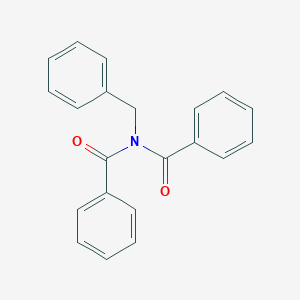

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)

